(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Aldose reductase inhibition Chiral spirohydantoin pharmacology Stereospecific target engagement

(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 1889290-54-3) is a chiral, bromine-substituted spirohydantoin-indane compound (C11H9BrN2O2, MW 281.11) belonging to a privileged scaffold class with demonstrated activity across aldose reductase inhibition, metabotropic glutamate receptor (mGluR1) antagonism, and serotonin receptor modulation. The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 1889290-53-2) and the racemate (CAS 553680-99-2) by stereospecific configuration at the spiro carbon, a feature known to be critical for target engagement in spirohydantoin-based aldose reductase inhibitors such as sorbinil.

Molecular Formula C11H9BrN2O2
Molecular Weight 281.10 g/mol
Cat. No. B8090149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Molecular FormulaC11H9BrN2O2
Molecular Weight281.10 g/mol
Structural Identifiers
SMILESC1CC2(C3=C1C=C(C=C3)Br)C(=O)NC(=O)N2
InChIInChI=1S/C11H9BrN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m1/s1
InChIKeyVSAYNERGILLODM-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione: Chiral Brominated Spirohydantoin Scaffold for Aldose Reductase and CNS Target Research


(R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione (CAS 1889290-54-3) is a chiral, bromine-substituted spirohydantoin-indane compound (C11H9BrN2O2, MW 281.11) belonging to a privileged scaffold class with demonstrated activity across aldose reductase inhibition, metabotropic glutamate receptor (mGluR1) antagonism, and serotonin receptor modulation [1][2]. The (R)-enantiomer is distinguished from its (S)-counterpart (CAS 1889290-53-2) and the racemate (CAS 553680-99-2) by stereospecific configuration at the spiro carbon, a feature known to be critical for target engagement in spirohydantoin-based aldose reductase inhibitors such as sorbinil [3]. The 5'-bromo substituent differentiates this compound from the non-halogenated parent scaffold (CAS 6252-98-8) and the 6'-bromo regioisomer (CAS 1880205-67-3), offering distinct electronic, steric, and synthetic utility profiles [1].

Why Generic Spirohydantoin Indanes Cannot Substitute for (R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione in Critical Research Applications


Within the spiro[imidazolidine-4,1'-indene]-2,5-dione scaffold class, three molecular features jointly govern biological outcome: (i) absolute configuration at the spiro carbon, (ii) position of the bromine substituent on the indane aromatic ring, and (iii) presence versus absence of halogenation. The non-brominated parent compound exhibits weak aldose reductase inhibition (calf lens ALR2 IC50 ≈ 100 µM) [1], whereas a structurally related 6'-bromo-3'-methyl spirohydantoin indane shows potent nanomolar activity (rabbit lens ALR2 IC50 = 52 nM) [2], demonstrating that bromine substitution can shift potency by over three orders of magnitude within this scaffold class. Moreover, the precedent of sorbinil—where aldose reductase inhibitory activity resides exclusively in the 4S enantiomer—establishes that chirality at the spiro center is a binary determinant of target engagement, not a marginal optimization parameter [3]. Substituting the (R)-5'-bromo compound with the racemate, the (S)-enantiomer, the 6'-bromo regioisomer, or the non-brominated parent therefore risks loss of stereospecific binding, altered potency, or complete inactivity in assays dependent on these structural features.

Quantitative Differentiation Evidence for (R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione vs. Closest Analogs


Chiral Configuration at Spiro Center: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate — Stereospecificity as a Binary Activity Determinant

The (R)-enantiomer (CAS 1889290-54-3) differs from the (S)-enantiomer (CAS 1889290-53-2) and the racemate (CAS 553680-99-2) solely in absolute configuration at the spiro carbon. In the spirohydantoin aldose reductase inhibitor class, stereochemistry has been proven to be a binary determinant of activity: for sorbinil (6-fluorospiro[chroman-4,4'-imidazolidine]-2',5'-dione), aldose reductase inhibitory activity resides exclusively in the 4S enantiomer (CP-45,634), with the 4R enantiomer being essentially inactive [1]. This class-level precedent establishes that the (R) and (S) forms of 5'-bromo-spirohydantoin indane cannot be assumed to be equipotent; the correct enantiomer must be selected based on the specific target of interest. The racemate (CAS 553680-99-2) contains 50% of the potentially inactive or differently active enantiomer, introducing variability that complicates dose-response interpretation and SAR analysis.

Aldose reductase inhibition Chiral spirohydantoin pharmacology Stereospecific target engagement

Bromine Positional Isomerism: 5'-Bromo vs. 6'-Bromo Regioisomer — Differential Impact on Biological Target Recognition

The target compound bears bromine at the 5'-position of the indane ring, distinguishing it from the 6'-bromo regioisomer (CAS 1880205-67-3; also described as Spiro-(5-bromindan)-2,5'-hydantoin and 5-bromospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione) [1]. In related spirohydantoin aldose reductase inhibitors, the position of halogen substitution on the aromatic ring is a primary determinant of potency. The 6-halogenated 4-chromanone-derived spirohydantoins were identified as the optimally active subclass, with halogen identity and position jointly modulating in vivo sorbitol suppression [2]. A closely related 6'-bromo-3'-methyl spirohydantoin indane achieved an ALR2 IC50 of 52 nM [3], whereas the non-brominated parent scaffold shows only weak micromolar-range activity (IC50 ≈ 100 µM) [4]. These data demonstrate that both the presence and the precise ring position of bromine critically modulate target affinity. The 5'-bromo substitution pattern represents a distinct regioisomeric starting point that may engage halogen bonding interactions at different residues within the target binding pocket compared to the 6'-bromo isomer.

Aldose reductase inhibitor SAR Halogen positional effects Spirohydantoin regioisomer potency

Bioisosteric Replacement of 1-Aminoindan-1,5-dicarboxylic Acid (AIDA): Spirohydantoin as Conformationally Constrained mGluR1 Antagonist Scaffold

The spiro[imidazolidine-4,1'-indene]-2,5-dione scaffold was specifically designed as a conformationally rigidified bioisosteric analog of 1-aminoindan-1,5-dicarboxylic acid (AIDA), a potent and selective competitive mGluR1 antagonist [1]. In this design strategy, the hydantoin ring (imidazolidine-2,5-dione) serves as a bioisostere of the α-amino acid moiety, while the spiro fusion to the indane ring locks the pharmacophoric elements into a defined spatial orientation. The (R)-5'-bromo derivative extends this design by introducing a bromine substituent that can occupy the halogen binding pocket exploited by other potent mGluR1 ligands. The non-brominated parent scaffold has been characterized as a group I metabotropic glutamate receptor antagonist pharmacophore [1], and the brominated chiral variant provides an opportunity to probe halogen-dependent potency enhancements within this receptor family, analogous to the potency gains observed for halogenated spirohydantoins in the aldose reductase system [2].

Metabotropic glutamate receptor mGluR1 antagonist Bioisosteric analog design Conformational restriction

Serotonin Receptor Polypharmacology: Indane Moiety as Key Determinant of 5-HT1A/2A/7 Affinity Within Spirohydantoin Scaffolds

A systematic pharmacological evaluation of spiro[imidazolidine-4,1'-indene/naphthalene]-2,5-dione derivatives by Czopek et al. (2016) demonstrated that the indane moiety is a critical structural determinant for high-affinity binding to serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors [1]. Among the series tested, compounds containing a tetralin or indane moiety in the imide part showed the highest affinity for these serotonin receptor subtypes. Two indane-containing compounds (designated 19 and 20) were selected for further in vivo pharmacological studies, with compound 19 behaving as a 5-HT1A agonist and weak 5-HT7 antagonist [1]. The (R)-5'-bromo derivative extends this validated CNS-active scaffold by introducing a bromine substituent that may further modulate receptor subtype selectivity through halogen bonding interactions, akin to the potency-enhancing effects of halogenation observed in the aldose reductase inhibitor series [2].

Serotonin receptor ligands 5-HT1A agonist 5-HT2A antagonist CNS polypharmacology

Bromine as a Synthetic Diversification Handle: Enabling Cross-Coupling Chemistry for SAR Expansion

The 5'-bromo substituent on the indane aromatic ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira), enabling late-stage diversification of the spirohydantoin scaffold without de novo resynthesis of the spirocyclic core [1]. This contrasts with the non-halogenated parent scaffold (CAS 6252-98-8), which requires electrophilic aromatic substitution or directed metalation for functionalization—routes that may be incompatible with the hydantoin NH groups. The 6'-bromo regioisomer (CAS 1880205-67-3) offers an alternative coupling vector, but the 5'-position may provide distinct steric and electronic environments for coupling partners, potentially leading to different SAR outcomes. The (R)-configuration further enables the synthesis of enantiomerically pure diversified libraries, a critical advantage for programs where stereochemistry at the spiro center determines biological activity [2].

Synthetic chemistry building block Cross-coupling reactions Late-stage functionalization SAR library synthesis

Recommended Research and Procurement Application Scenarios for (R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione


Aldose Reductase Inhibitor Lead Optimization: Chiral Brominated Scaffold for Diabetic Complication Programs

Deploy (R)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione as a chiral starting point for structure-activity relationship (SAR) studies targeting aldose reductase (ALR2/AKR1B1). The spirohydantoin indane scaffold is validated in the ALR2 inhibitor field through Pfizer's extensive patent estate (US 4,209,630; US 4,117,230) , and the bromine substituent is expected to enhance potency based on the 1,900-fold improvement observed between non-halogenated spirohydantoin indane (IC50 ≈ 100 µM) and a 6'-bromo-3'-methyl analog (IC50 = 52 nM) in related scaffolds . The (R)-enantiomer ensures stereochemical homogeneity, avoiding the confounded dose-response relationships inherent to racemic mixtures, a lesson directly drawn from the sorbinil precedent where only one enantiomer is active .

Metabotropic Glutamate Receptor (mGluR1) Antagonist Development: Conformationally Constrained AIDA Bioisostere

Use this compound as a conformationally locked, chiral bioisosteric replacement for 1-aminoindan-1,5-dicarboxylic acid (AIDA) in mGluR1 antagonist programs. The spiro fusion between the hydantoin and indane rings pre-organizes the pharmacophore into the bioactive conformation, reducing the entropic penalty of binding relative to the flexible AIDA scaffold . The 5'-bromo substituent provides an additional vector for probing halogen bonding interactions within the mGluR1 allosteric or orthosteric binding site. The (R)-configuration at the spiro carbon is essential for maintaining stereochemical fidelity in structure-based drug design, as mGluR1 is a chiral protein environment that discriminates between enantiomers .

CNS Polypharmacology Probe Synthesis: Serotonin Receptor Ligand Library Construction via Late-Stage Diversification

Employ (R)-5'-bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione as a key late-stage diversification intermediate for generating focused libraries of spirohydantoin-based serotonin receptor ligands. The indane-containing spirohydantoin scaffold has demonstrated the highest affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors among structurally related chemotypes, with specific compounds exhibiting 5-HT1A agonist and 5-HT2A antagonist functional profiles suitable for antipsychotic and antidepressant development . The aryl bromide handle at the 5'-position enables parallel synthesis of diversified analogs via Suzuki-Miyaura cross-coupling, allowing systematic exploration of substituent effects on receptor subtype selectivity while preserving the chiral spirocyclic core .

Chiral Spirohydantoin Reference Standard for Enantiomeric Purity Method Development

Utilize the (R)-enantiomer (CAS 1889290-54-3) as a chirally pure reference standard for developing and validating chiral HPLC or SFC methods to assess enantiomeric purity of spirohydantoin indane samples. With the (S)-enantiomer (CAS 1889290-53-2) and racemate (CAS 553680-99-2) commercially available, the (R)-form serves as an essential comparator for establishing enantiomeric excess (ee) determination protocols. This application is critical for quality control in any program where biological activity is stereospecifically determined, as demonstrated by the sorbinil precedent in the spirohydantoin class .

Quote Request

Request a Quote for (R)-5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.